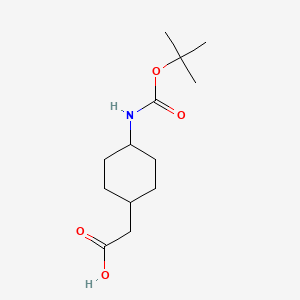

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXBNSUFUFFBRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327156-95-6 | |

| Record name | 2-[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid: A Key Building Block in Targeted Protein Degradation

Introduction: The Emergence of Saturated Scaffolds in Advanced Drug Discovery

In the landscape of modern medicinal chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the architectural components that bridge the target protein binder and the E3 ligase ligand are of paramount importance.[1][2] Among these, saturated cyclic scaffolds have garnered significant attention for their ability to impart conformational rigidity and specific spatial orientations, which are critical for the formation of a productive ternary complex.[3][4] This guide focuses on 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid , a key building block that offers a conformationally constrained cis-1,4-disubstituted cyclohexane ring. Its structure provides a defined vector for orienting the two ends of a PROTAC molecule, influencing both its pharmacokinetic properties and its biological activity.[5]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It will delve into the physicochemical properties, synthesis, and critical applications of this compound, with a particular focus on the nuanced role its stereochemistry plays in the rational design of potent and selective protein degraders.

Physicochemical and Structural Characteristics

This compound is a bifunctional molecule featuring a carboxylic acid group for amide bond formation and a Boc-protected amine. The tert-Butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group, essential for controlled, sequential coupling reactions common in the synthesis of complex molecules like PROTACs.[6]

| Property | Value | Source |

| CAS Number | 327156-95-6 | [6] |

| Molecular Formula | C₁₃H₂₃NO₄ | [6] |

| Molecular Weight | 257.33 g/mol | [6] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Solubility | Soluble in organic solvents like DCM, DMF, and DMSO | General Knowledge |

The defining feature of this molecule is the cis relationship between the acetic acid and the protected amino group on the cyclohexane ring. This stereochemistry forces the two substituents into a diaxial or diequatorial conformation, depending on the chair flip of the ring, which dictates a specific spatial relationship between the points of attachment in a larger molecule. This is in stark contrast to its trans isomer, which places the substituents on opposite sides of the ring, leading to a more linear and extended conformation.[5]

Synthesis and Purification: A Stereochemical Challenge

The synthesis of this compound is not trivial, primarily due to the challenge of controlling and separating the cis and trans isomers. The common starting material for this scaffold is 4-nitrophenylacetic acid.[7]

Representative Synthetic Pathway

The overall synthetic strategy involves two key transformations:

-

Stereoselective Hydrogenation: The reduction of the aromatic ring of 4-nitrophenylacetic acid to form 4-aminocyclohexylacetic acid. This step is critical as the choice of catalyst and reaction conditions can influence the resulting cis/trans isomer ratio.

-

Amine Protection: The selective protection of the primary amine with a Boc group.

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol: A Guided Methodology

Step 1: Hydrogenation of 4-Nitrophenylacetic Acid

The catalytic hydrogenation of 4-nitrophenylacetic acid simultaneously reduces the nitro group and saturates the aromatic ring. The stereochemical outcome is highly dependent on the catalyst and conditions. While many procedures aim to maximize the trans isomer, certain conditions can favor the cis product.[7] For instance, hydrogenation in an aqueous medium in the presence of a Pd/C catalyst at moderate pressures has been reported to yield a mixture where the cis isomer is the major product.[7]

-

Setup: A pressure reactor (autoclave) is charged with 4-nitrophenylacetic acid and a suitable solvent (e.g., water or methanol).

-

Catalyst: A palladium on carbon (Pd/C) catalyst (5-10 mol%) is added to the mixture.

-

Reaction: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 3-4 bar). The reaction is typically stirred at a controlled temperature (e.g., 50-60°C) until hydrogen uptake ceases.

-

Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield a mixture of cis and trans 4-aminocyclohexylacetic acid.

Step 2: Boc Protection

The resulting mixture of amino acids is then subjected to Boc protection. This is a standard procedure in organic synthesis.

-

Dissolution: The crude amino acid mixture is dissolved in a solvent system such as aqueous dioxane or tetrahydrofuran (THF) with a base (e.g., sodium hydroxide or triethylamine).

-

Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.5 equivalents, is added portion-wise to the cooled solution (0-5°C).

-

Reaction: The reaction is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is acidified (e.g., with citric acid or KHSO₄) to a pH of ~2-3 and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product as a mixture of cis and trans isomers.

Step 3: Isomer Purification

This is often the most challenging step. The separation of the cis and trans isomers of the Boc-protected acid can be achieved by:

-

Column Chromatography: Flash chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate in hexanes can be effective, although it may be challenging on a large scale.

-

Fractional Crystallization: Exploiting differences in the solubility of the two isomers or their salts in various solvent systems can be a more scalable approach. This requires careful optimization of solvents and conditions.

Application in PROTAC Design: The Critical Role of Stereochemistry

This compound serves as a rigid linker component in PROTACs. The linker's role is not merely to connect the two ligands but to orient them in a specific three-dimensional arrangement that promotes the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2][8]

Caption: Role of the PROTAC in inducing protein degradation.

Case Study: cis vs. trans Isomers in LRRK2 Degraders

A recent study provides profound insight into the functional consequences of linker stereochemistry.[5] The authors compared a PROTAC designed to degrade Leucine-rich repeat kinase 2 (LRRK2), named XL01126, which contains a trans-cyclohexyl linker, to its corresponding cis-analogue.

The key findings were:

-

Weaker Binary Binding of cis-linker Compounds: The compounds containing the cis-cyclohexyl linker consistently showed weaker binding affinity to the VHL E3 ligase compared to their trans counterparts.[5]

-

Contrasting Ternary Complex Conformations: High-resolution co-crystal structures revealed that the trans linker adopts a rigid, extended conformation. In contrast, the cis linker folds back on itself, creating a network of intramolecular contacts and long-range interactions with the VHL protein.[5]

-

Superior Degradation by the trans-Isomer: Despite the weaker binary binding of the VHL ligand in the trans series, the full PROTAC (XL01126) was a more efficient and cooperative degrader of LRRK2 than its cis counterpart.[5]

This case study underscores a critical principle in PROTAC design: optimal degradation is not solely predicted by the binary binding affinities of the individual ligands. The overall conformation of the ternary complex, dictated by the linker's geometry, is a more decisive factor. The cis linker, while promoting stronger binary VHL binding through its folded conformation, ultimately hinders the formation of a productive ternary complex for LRRK2 degradation. This highlights how a subtle stereochemical change can profoundly impact the biological outcome, making both cis and trans isomers of such linkers valuable tools for fine-tuning PROTAC activity.[5]

Analytical Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure and, importantly, the cis stereochemistry. The relative orientation of the protons on the cyclohexane ring will result in characteristic chemical shifts and coupling constants that differ from the trans isomer.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and to separate it from the trans isomer.

Safety and Handling

-

Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield. Use in a well-ventilated area or with respiratory protection.[9]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[9]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air.[9]

Always consult a comprehensive and up-to-date MSDS from the supplier before handling this chemical.

Conclusion and Future Outlook

This compound is more than just a linker; it is a strategic tool for medicinal chemists. Its rigid, cyclic structure provides a predictable and constrained geometry that is essential for the rational design of PROTACs and other complex therapeutic agents. The profound impact of its stereochemistry on the formation and stability of the ternary complex, as demonstrated in recent studies, highlights the necessity of exploring both cis and trans isomers during the optimization of a protein degrader. As the field of targeted protein degradation continues to mature, the demand for such well-defined and stereochemically pure building blocks will undoubtedly increase, paving the way for the development of more potent, selective, and effective therapeutics.

References

-

MedChemExpress. cis-Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride. Available from: [Link]

-

Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. Published October 30, 2020. Available from: [Link]

-

Journal of the American Chemical Society. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Published April 10, 2025. Available from: [Link]

-

Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020. Available from: [Link]

-

Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. PMC. 2020. Available from: [Link]

-

Liu, X., et al. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PubMed Central. Available from: [Link]

-

Kalogeropulou, A. F., et al. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. PubMed. Published September 15, 2024. Available from: [Link]

-

MedChemExpress. This compound. Available from: [Link]

-

NET. Characteristic roadmap of linker governs the rational design of PROTACs. Available from: [Link]

-

Perfumer's Apprentice. 2-tert-Butylcyclohexyl acetate Safety Data Sheet. Published August 25, 2022. Available from: [Link]

-

Oakwood Chemical. This compound. Available from: [Link]

-

Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020. Available from: [Link]

- Google Patents. Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.

-

PubChem. Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate. Available from: [Link]

-

PrepChem.com. Synthesis of 2-tert-butyl-4-methylcyclohexyl acetate. Available from: [Link]

- Google Patents. Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review [ouci.dntb.gov.ua]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 4. precisepeg.com [precisepeg.com]

- 5. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid structure and properties

An In-depth Technical Guide to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic building block of significant interest in contemporary drug discovery and medicinal chemistry. We will explore its core structural features, physicochemical properties, a validated synthesis protocol, and its critical applications, with a particular focus on its role as a rigid linker in Proteolysis Targeting Chimeras (PROTACs) and as a unique scaffold in peptide synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique stereochemical and functional properties in their work.

Introduction and Strategic Importance

This compound, often abbreviated as cis-Boc-ACHA, is a non-proteinogenic amino acid derivative. Its structure is defined by a cyclohexane ring with two substituents—an acetic acid moiety and a tert-Butoxycarbonyl (Boc) protected amine—in a cis-1,4-configuration. This specific spatial arrangement imparts a fixed, bent geometry, making it a highly valuable component for constructing molecules with precise conformational requirements.

The strategic importance of this compound stems from its dual functionality:

-

The carboxylic acid group provides a reactive handle for amide bond formation, enabling conjugation to other molecules.

-

The Boc-protected amine allows for controlled deprotection and subsequent derivatization, a cornerstone of modern peptide and medicinal chemistry.[1]

This combination, locked into a rigid cyclic scaffold, makes it an exemplary tool for advancing therapeutic modalities that depend on specific spatial orientations, most notably in the rapidly evolving field of PROTACs.[2][3]

Molecular Structure and Chemical Identity

The defining feature of this molecule is the cis stereochemistry of the 1,4-disubstituted cyclohexane ring. In its most stable chair conformation, one substituent (the acetic acid group) will typically occupy an equatorial position while the other (the Boc-amino group) will be in an axial position, or vice-versa. This arrangement creates a distinct angular relationship between the two functional groups, which is fundamentally different from the linear geometry of its trans isomer. This conformational rigidity is critical for its function as a linker, as it reduces the entropic penalty of binding and pre-organizes the connected moieties for optimal interaction with their respective biological targets.

Key Identification Parameters

| Parameter | Value | Reference(s) |

| CAS Number | 327156-95-6 | [2][4][5] |

| Molecular Formula | C₁₃H₂₃NO₄ | [2][4][5] |

| Molecular Weight | 257.33 g/mol | [2][4][5] |

| Synonyms | cis-4-(Boc-amino)cyclohexaneacetic acid, cis-[4-(Boc-amino)cyclohexyl]acetic acid | |

| InChI Key | IHXBNSUFUFFBRL-AOOOYVTPSA-N | |

| Canonical SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCC(O)=O |

Physicochemical Properties and Safety

Understanding the physical properties and handling requirements is essential for the effective use of this compound in a laboratory setting.

Physicochemical Data

| Property | Value | Reference(s) |

| Physical Form | Crystalline solid / powder | |

| Assay Purity | Typically ≥98.0% (by TLC) | [6] |

| Storage Conditions | Store sealed in a dry environment at room temperature | [2][3] |

Safety and Handling

The compound is classified with the GHS07 pictogram, indicating it is a potential irritant and can be harmful.

-

Hazard Statement: H302 - Harmful if swallowed.

-

Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. When handling the powder form, a dust mask is recommended to avoid inhalation.

Synthesis and Purification Protocol

The most direct and common synthesis of this compound involves the N-protection of its corresponding amine precursor, 2-(cis-4-aminocyclohexyl)acetic acid. The use of di-tert-butyl dicarbonate (Boc₂O) is the industry standard for this transformation due to its high efficiency and the clean, gaseous nature of its byproducts.

Workflow for Boc-Protection

Caption: General workflow for the synthesis of cis-Boc-ACHA.

Step-by-Step Experimental Protocol

-

Dissolution: Dissolve 2-(cis-4-aminocyclohexyl)acetic acid in a mixture of 1,4-dioxane and an aqueous solution of a suitable base, such as sodium hydroxide, at 0-5 °C. The base is critical as it deprotonates the amine, activating it for nucleophilic attack, and keeps the carboxylic acid salt in solution.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in 1,4-dioxane to the reaction mixture while maintaining the cold temperature. A slight molar excess of Boc₂O is typically used to ensure complete conversion.

-

Reaction: Allow the mixture to stir and slowly warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent (dioxane).

-

Acidification & Extraction: Cool the remaining aqueous solution in an ice bath and carefully acidify with a cold aqueous acid (e.g., 1M HCl or citric acid) to a pH of ~3. This protonates the carboxylic acid, causing the desired product to precipitate or become extractable into an organic solvent. Extract the product into a suitable solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting solid can be further purified by crystallization to yield the final product with high purity.

This protocol is self-validating as the purity can be confirmed at each stage using standard analytical techniques like TLC, HPLC, and NMR spectroscopy.

Key Applications in Drug Discovery

The unique structural attributes of this compound make it a powerful tool in two primary areas of drug development.

A Rigid Linker for PROTAC Development

PROTACs are heterobifunctional molecules that induce targeted protein degradation by hijacking the cell's ubiquitin-proteasome system.[2][3] A PROTAC consists of three parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker is not merely a spacer; its length, rigidity, and geometry are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

The cis-cyclohexyl scaffold of this molecule provides a rigid, well-defined linker element. Its bent conformation orients the two ends of the PROTAC at a specific angle, which can be optimal for facilitating the crucial protein-protein interactions within the ternary complex.

Caption: Role of a cis-ACHA-based PROTAC in forming a ternary complex.

Building Block in Peptide and Peptidomimetic Synthesis

In peptide science, incorporating non-natural amino acids is a key strategy for developing therapeutics with enhanced stability, potency, and receptor selectivity. This compound serves as a γ-amino acid analog with a constrained conformation.

The Boc protecting group is central to its utility. It is stable to the basic conditions used for peptide coupling but can be cleanly removed with mild acids, such as trifluoroacetic acid (TFA), which is the standard deprotection step in Boc-based solid-phase peptide synthesis (SPPS).[1] Its incorporation into a peptide sequence introduces a rigid bend, which can be used to mimic β-turns or to create macrocyclic peptides with well-defined shapes.

Spectroscopic Profile

While raw spectral data is specific to each batch, the expected spectroscopic characteristics derived from its structure are as follows:

-

¹H NMR: A characteristic sharp singlet at ~1.4 ppm integrating to 9 protons (the tert-butyl group of the Boc protector). A broad signal for the N-H proton. A complex series of multiplets for the 10 protons on the cyclohexane ring. A doublet at ~2.2 ppm for the two protons of the acetic acid CH₂ group. The specific coupling constants between protons on the cyclohexane ring are diagnostic for confirming the cis conformation.

-

¹³C NMR: Resonances for two carbonyl carbons (~170-180 ppm for the carboxylic acid and ~155 ppm for the carbamate). A signal for the quaternary carbon of the Boc group (~80 ppm). Multiple signals corresponding to the carbons of the cyclohexane ring and the acetic acid methylene group.

-

Infrared (IR) Spectroscopy: Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). N-H stretching at ~3300-3500 cm⁻¹. Strong C=O stretching absorptions around 1700 cm⁻¹ (for the acid) and 1680 cm⁻¹ (for the carbamate).

-

Mass Spectrometry (ESI-MS): The compound is expected to show a protonated molecular ion [M+H]⁺ at m/z 258.17 and a sodium adduct [M+Na]⁺ at m/z 280.15.[7]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated design element for the modern medicinal chemist. Its value is rooted in the precise three-dimensional structure conferred by the cis-disubstituted cyclohexane core. This fixed geometry is highly sought after for the rational design of PROTAC linkers and conformationally constrained peptidomimetics. With well-established synthesis protocols and clear utility, this molecule will continue to be a critical component in the development of next-generation therapeutics.

References

-

This compound - Oakwood Chemical. (n.d.). Oakwood Chemical. Retrieved January 7, 2026, from [Link]

-

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate | C15H27NO4 | CID 66626875 - PubChem. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

- Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof. (2019). Google Patents.

-

2-(4-tert-Butylcyclohexyl)acetic acid | C12H22O2 | CID 4150736 - PubChem. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate | C13H25NO3 | CID 24720929 - PubChem. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) - Google Patents. (n.d.). Google Patents.

-

2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid - PubChemLite. (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link]

-

CIS-[4-(BOC-AMINO)CYCLOHEXYL]ACETIC ACID, >=98.0% - Research Scientific. (n.d.). Research Scientific. Retrieved January 7, 2026, from [Link]

-

Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S) - PubMed. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

265609 Boc-cis-4-hydroxy-L-proline CAS: 87691-27-8. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound [oakwoodchemical.com]

- 5. echemi.com [echemi.com]

- 6. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 7. PubChemLite - 2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid (C13H23NO4) [pubchemlite.lcsb.uni.lu]

The Strategic Application of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid in the Architecture of Proteolysis Targeting Chimeras (PROTACs): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Inhibition to Induced Degradation

The paradigm of small molecule drug discovery is undergoing a significant transformation, moving beyond classical occupancy-driven inhibition to a novel modality known as induced protein degradation. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS).[1] Unlike traditional inhibitors that require sustained target engagement for efficacy, PROTACs act catalytically to induce the degradation of a target protein of interest (POI), offering a powerful strategy to address previously "undruggable" targets.[2][3]

A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation.[5] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[1] The resulting polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged POI into smaller peptides, while the PROTAC molecule is released to engage another target protein.[1]

This guide provides a deep dive into the biological significance and practical application of a specific, yet crucial, building block in PROTAC design: 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid . While this molecule itself does not possess inherent biological activity, its role as a semi-rigid linker is pivotal to the function of the final PROTAC construct.

The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Degradation

The UPS is a tightly regulated cellular pathway responsible for the degradation of the majority of intracellular proteins, thereby maintaining protein homeostasis.[2] This intricate process involves a cascade of enzymatic reactions initiated by the activation of ubiquitin by a ubiquitin-activating enzyme (E1). The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate protein.[6] The sequential addition of ubiquitin moieties results in a polyubiquitin chain that acts as a degradation signal for the 26S proteasome.[1]

PROTACs effectively co-opt this natural process by artificially bringing a target protein into close proximity with an E3 ligase.[6] The choice of E3 ligase is a critical aspect of PROTAC design, with the most commonly recruited ligases being Cereblon (CRBN) and von Hippel-Lindau (VHL).[4][7]

The Linker: More Than Just a Spacer

The linker component of a PROTAC is far from being an inert tether; it plays a critical and active role in determining the overall efficacy, selectivity, and physicochemical properties of the molecule.[8][9] The length, composition, and rigidity of the linker profoundly influence the formation and stability of the ternary complex.[][11] An improperly designed linker can lead to steric hindrance, unfavorable conformations, or instability, thereby diminishing or even ablating the PROTAC's activity.[8]

Key Properties of PROTAC Linkers:

| Property | Influence on PROTAC Activity | Common Examples |

| Length | The distance between the POI and E3 ligase binding sites is critical for optimal ternary complex formation. A linker that is too short may cause steric clashes, while one that is too long may not effectively bring the proteins into proximity.[12][13] | Alkyl chains, Polyethylene glycol (PEG) chains of varying lengths.[3] |

| Composition | The chemical makeup of the linker affects the PROTAC's solubility, cell permeability, and metabolic stability. Hydrophilic linkers can improve solubility, while more lipophilic linkers may enhance cell permeability.[14][15] | Alkyl chains (lipophilic), PEG chains (hydrophilic).[3] |

| Rigidity | The flexibility or rigidity of the linker influences the conformational freedom of the PROTAC. Rigid linkers can pre-organize the molecule into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[][14] | Saturated rings (piperazine, piperidine), aromatic systems, alkynes.[14] |

This compound: A Semi-Rigid Scaffold

The molecule this compound serves as a valuable building block for the synthesis of PROTAC linkers, offering a semi-rigid cyclohexyl scaffold. The cis stereochemistry is a key feature, as it orients the amino and acetic acid functionalities on the same side of the cyclohexane ring. This fixed spatial relationship imparts a degree of conformational constraint to the resulting linker, which can be advantageous in PROTAC design.

The tert-Butoxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise synthesis of the PROTAC, while the carboxylic acid provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand.

The semi-rigid nature of the cyclohexyl ring can help to:

-

Reduce the entropic penalty associated with ternary complex formation compared to highly flexible linkers.

-

Provide a defined spatial orientation of the two ends of the PROTAC, which can be optimized for productive interactions between the POI and the E3 ligase.

-

Improve physicochemical properties such as metabolic stability compared to linear alkyl chains.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Essential Role of Linkers in PROTACs [axispharm.com]

- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 14. chempep.com [chempep.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

This guide provides a comprehensive technical overview of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and applications, grounded in established scientific literature.

Introduction and Strategic Importance

This compound is a bifunctional molecule featuring a cis-substituted cyclohexane ring. This scaffold is of significant interest in drug design as it acts as a rigid, non-planar spacer that can orient functional groups in specific three-dimensional arrangements. The presence of a carboxylic acid and a Boc-protected amine provides orthogonal handles for chemical modification, making it a versatile synthon.

The tert-Butoxycarbonyl (Boc) protecting group is a cornerstone of its utility. This group is stable to a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenolysis) yet is easily removed under mild acidic conditions. This selective lability allows for the unmasking of the amine at a desired stage of a synthetic sequence, a critical requirement in multi-step syntheses of complex pharmaceutical agents.

Its most prominent application is as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] The cyclohexane scaffold provides the necessary rigidity and spatial orientation for the two ligands (one for the target protein, one for the E3 ligase) to bind effectively.

Physicochemical and Structural Properties

A clear understanding of the molecule's properties is fundamental to its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 327156-95-6 | [2][3] |

| Molecular Formula | C₁₃H₂₃NO₄ | [2][3] |

| Molecular Weight | 257.33 g/mol | [2][3] |

| MDL Number | MFCD01862296 | [3] |

| Appearance | White to off-white solid | Generic supplier data |

| Storage | Store at room temperature | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While specific proprietary methods exist, a general and instructive synthetic approach can be outlined based on publicly available information and analogous transformations. A common strategy involves the modification of a pre-existing cis-4-aminocyclohexane derivative.

A plausible synthetic pathway is illustrated below. The key is to establish the cis stereochemistry early and carry it through the synthesis.

Caption: A representative synthetic workflow for the target molecule.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on common organic chemistry transformations. Researchers should consult specific literature for optimized conditions.

Step 1: Boc Protection of cis-4-Aminocyclohexanecarboxylic acid

-

Dissolve cis-4-aminocyclohexanecarboxylic acid in a suitable solvent system (e.g., 1,4-dioxane and water).

-

Cool the mixture in an ice bath (0-5 °C).

-

Add a base, such as sodium hydroxide, to deprotonate the amino group, increasing its nucleophilicity. A similar procedure is noted in a patent for a related trans isomer.[4]

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same organic solvent.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to protonate the carboxylate and precipitate the product.

-

Filter, wash with cold water, and dry to yield N-Boc-cis-4-aminocyclohexanecarboxylic acid.

Causality: The Boc anhydride is a highly effective and mild reagent for amine protection. The reaction is typically performed in the presence of a base to neutralize the acidic byproducts and drive the reaction to completion.

Step 2-5: Homologation (Arndt-Eistert or equivalent) A more direct route from the N-Boc protected amino acid (C) involves a chain extension (homologation) of the carboxylic acid. The Arndt-Eistert synthesis is a classic example, though modern, safer alternatives exist. A common alternative is conversion to the Weinreb amide followed by reaction with a methyl nucleophile and subsequent oxidation, or the reduction/cyanation/hydrolysis sequence shown in the diagram.

Rationale for Reduction/Cyanation Pathway:

-

Reduction (Step 2): Converting the carboxylic acid to a primary alcohol (e.g., using borane) is a standard, high-yielding transformation. The resulting alcohol, tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate, is a stable intermediate.[5]

-

Activation (Step 3): The primary alcohol is a poor leaving group. It must be converted into a better one, such as a tosylate or mesylate, by reacting with tosyl chloride or mesyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine.

-

Displacement (Step 4): The tosylate is then displaced by a cyanide anion (e.g., from NaCN) in an Sₙ2 reaction. This step introduces the additional carbon atom required.

-

Hydrolysis (Step 5): The resulting nitrile is hydrolyzed under either acidic or basic conditions to afford the final carboxylic acid product. This step must be carefully controlled to avoid premature cleavage of the Boc protecting group, making basic hydrolysis often the preferred method.

Characterization and Quality Control

Validation of the final product's identity and purity is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

| Technique | Expected Results | Purpose |

| ¹H NMR | Signals corresponding to the tert-butyl group (~1.4 ppm, 9H, singlet), cyclohexyl protons (a complex multiplet pattern), the methylene protons adjacent to the acid (~2.2 ppm, 2H, doublet), and the NH proton (broad singlet). | Confirms the molecular structure and cis-stereochemistry (via coupling constants). |

| ¹³C NMR | Resonances for the quaternary carbon of the Boc group, the carbonyls of the Boc and acid groups, and the distinct carbons of the cyclohexane ring. | Confirms the carbon framework. |

| Mass Spec (MS) | [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight (257.33). | Confirms molecular weight. |

| HPLC | A single major peak indicating high purity (typically >95%). | Quantifies purity and detects impurities. |

| FT-IR | Characteristic stretches for N-H (carbamate), C=O (carbamate and acid), and O-H (acid) bonds. | Confirms the presence of key functional groups. |

Applications in Drug Discovery

The primary role of this molecule is as a structural scaffold and linker in medicinal chemistry.

PROTACs

As mentioned, the molecule is sold and used as a PROTAC linker.[1][2] The carboxylic acid can be activated (e.g., as an NHS ester or via coupling reagents like HATU) and reacted with an amine on a ligand for a target protein. Subsequently, the Boc group is removed under acidic conditions (e.g., TFA in DCM), and the newly freed amine is acylated with a ligand for an E3 ligase.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound [oakwoodchemical.com]

- 4. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

A Technical Guide to CAS Number 327156-95-6 and the Associated Research Compound GSK5182

Introduction for the Senior Scientist: In the landscape of chemical and pharmaceutical research, the precise identification of a compound through its Chemical Abstracts Service (CAS) number is paramount. This guide addresses the compound registered under CAS number 327156-95-6, clarifying its identity and distinguishing it from a pharmacologically significant molecule with which it is often confused. We will first define the molecule correctly associated with this CAS number and then provide an in-depth technical overview of GSK5182, a compound whose biological data is frequently, though incorrectly, linked to this identifier. This document is structured to provide clarity and deliver a comprehensive technical resource for researchers in drug development.

Part 1: Correct Identification of CAS Number 327156-95-6

The CAS number 327156-95-6 is officially assigned to the compound 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid , also known as Boc-cis-1,4-aminocyclohexyl acetic acid.[1][2]

This molecule is not a therapeutic agent itself but rather a specialized chemical building block. Its primary utility lies in organic and medicinal chemistry, particularly in the synthesis of more complex molecules.

Core Properties and Applications:

-

Peptide Synthesis: It serves as a key intermediate in solid-phase peptide synthesis. The Boc (tert-butyloxycarbonyl) protecting group provides stability and facilitates the controlled, sequential addition of amino acid residues to create custom peptides essential for drug discovery.[2][3]

-

Pharmaceutical Development: It is used as a starting material or intermediate in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[2][3]

-

Bioconjugation: The compound can be employed to link biomolecules to therapeutic agents, contributing to the development of advanced drug delivery systems for targeted therapies.[3]

-

Material Science: Researchers are exploring its use in creating novel polymers with specific functional properties.[2][3]

Physicochemical Data Summary:

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₃NO₄ | [1][2] |

| Molecular Weight | 257.33 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 159-168 °C | [2] |

| Primary Application | Intermediate for peptide & chemical synthesis | [3] |

| Solubility | Data not widely available; typical for protected amino acids | |

| Storage Conditions | Store at room temperature or refrigerated (0-8 °C) | [1][2] |

Part 2: GSK5182 - The Potent ERRγ Modulator (Correct CAS No. 877387-37-6)

A significant body of research on a potent, biologically active molecule is often misattributed to CAS number 327156-95-6. This compound is GSK5182 , a highly selective inverse agonist of the Estrogen-Related Receptor gamma (ERRγ).[4] Its correct CAS number is 877387-37-6 .[4][5] GSK5182 is a 4-hydroxytamoxifen analog and a critical tool for investigating the physiological and pathological roles of ERRγ.[5][6]

Core Properties of GSK5182

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₁NO₃ | [5] |

| Molecular Weight | 417.54 g/mol | [5] |

| Target | Estrogen-Related Receptor γ (ERRγ) | [4][5] |

| Activity | Selective Inverse Agonist | [4] |

| IC₅₀ | 79 nM | [4] |

| Selectivity | Does not interact with ERRα or ERα | [4] |

| Solubility (DMSO) | ≥ 80 mg/mL (191.6 mM) | [5][7] |

| Solubility (Ethanol) | 84 mg/mL | [5] |

| Solubility (Water) | Insoluble | [5] |

Mechanism of Action and Signaling Pathways

GSK5182 exerts its effects by binding to the orphan nuclear receptor ERRγ and inhibiting its constitutive transcriptional activity.[4][8] Unlike an antagonist, which merely blocks an agonist, an inverse agonist reduces the receptor's activity below its basal level.

The primary mechanism involves the recruitment of corepressors, such as the small heterodimer partner-interacting leucine zipper (SMILE), to the ERRγ complex, which in turn represses the transcription of target genes.[8][9] This action is achieved by rearranging the receptor's activation function 2 (AF-2) domain, leading to a loss of coactivator binding.[9]

Interestingly, studies have shown that GSK5182 can increase the protein stability of ERRγ by inhibiting its ubiquitin-dependent degradation, specifically by preventing its association with the E3 ligase Parkin.[9][10] This leads to an accumulation of inactive ERRγ, effectively strengthening its repressive function.[9]

Key Signaling Pathways Modulated by GSK5182:

-

RANKL/NF-κB Pathway in Osteoclasts: In bone-marrow-derived macrophages (BMMs), GSK5182 inhibits osteoclast differentiation induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL). It achieves this by blocking the phosphorylation of IκBα, JNK, and ERK, which are critical downstream effectors of RANKL signaling.[6][11] This suppression ultimately prevents the induction of NFATc1, a master transcription factor for osteoclastogenesis.[6][12]

-

Inflammatory Signaling in Chondrocytes: In the context of osteoarthritis, GSK5182 inhibits the expression of catabolic factors like matrix metalloproteinases (MMP-3, MMP-13) induced by pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in articular chondrocytes.[5][8]

-

Hepatic Gluconeogenesis: GSK5182 has demonstrated anti-diabetic effects by suppressing hepatic glucose production. It inhibits the transcriptional activity of ERRγ on genes involved in gluconeogenesis.[4][7]

Diagram: GSK5182 Inhibition of RANKL Signaling in Osteoclast Precursors

Caption: GSK5182 inhibits RANKL-induced osteoclastogenesis by blocking NF-κB and MAPK signaling.

Established and Potential Research Uses

GSK5182's role as a selective ERRγ modulator makes it a valuable tool and a potential therapeutic lead in several research areas:

-

Osteoarthritis (OA): By inhibiting pro-inflammatory cytokine-induced catabolic factors in chondrocytes, GSK5182 shows potential as a disease-modifying drug for OA.[5][8] In vivo studies have shown it can reduce cartilage degeneration in mouse models of OA.[8]

-

Bone Resorption Disorders: Through its potent inhibition of osteoclast differentiation and its ability to accelerate osteoclast apoptosis via caspase-3 activation, GSK5182 is a candidate for treating disorders characterized by excessive bone resorption, such as osteoporosis.[6][11]

-

Metabolic Diseases: GSK5182 has demonstrated anti-diabetic effects in mouse models by normalizing hyperglycemia through the inhibition of hepatic glucose production.[4] This positions ERRγ as a key target for type 2 diabetes.

-

Oncology: ERRγ is implicated in certain cancers. GSK5182 has been shown to induce reactive oxygen species (ROS) generation and reduce cell proliferation in hepatocellular carcinoma cell lines.[4] It also enhances the function of the sodium/iodide symporter (NIS) in radioiodine-refractory thyroid cancer cells, suggesting a role in overcoming treatment resistance.[13]

-

Cardiac Hypertrophy: Research indicates that GSK5182 can block hypertrophic phenotypes in cardiomyocytes, suggesting a potential therapeutic avenue for heart disease.[14]

Experimental Protocols

Protocol 1: In Vitro Osteoclast Differentiation Assay

This protocol outlines the methodology to assess the inhibitory effect of GSK5182 on RANKL-induced osteoclastogenesis from bone-marrow-derived macrophages (BMMs).

-

Cell Isolation and Culture:

-

Isolate bone marrow cells from the tibiae and femurs of C57BL/6 mice.

-

Culture the cells in α-MEM containing 10% FBS, 1% penicillin/streptomycin, and 30 ng/mL M-CSF for 3 days to generate BMMs.

-

-

Osteoclast Differentiation:

-

Plate BMMs at a density of 1x10⁴ cells/well in a 96-well plate.

-

Culture the BMMs with M-CSF (30 ng/mL) and RANKL (50-100 ng/mL) in the presence of varying concentrations of GSK5182 (e.g., 0, 1, 5, 10 µM) or vehicle control (DMSO).

-

Replenish the medium every 2 days.

-

-

Quantification and Staining:

-

After 4-5 days, when multinucleated osteoclasts are visible in the control group, fix the cells with 4% paraformaldehyde.

-

Stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercial kit.

-

Count TRAP-positive multinucleated cells (≥3 nuclei) under a microscope to quantify osteoclast formation.[6][15]

-

Protocol 2: In Vitro Chondrocyte Catabolic Factor Inhibition Assay

This protocol details the procedure to evaluate GSK5182's ability to suppress cytokine-induced catabolic gene expression in primary chondrocytes.

-

Chondrocyte Isolation:

-

Isolate primary articular chondrocytes from the knee joints of 5-day-old mouse pups by enzymatic digestion (e.g., with collagenase D).

-

-

Cell Treatment:

-

Gene Expression Analysis:

-

Harvest the cells and extract total RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of catabolic genes (e.g., Mmp3, Mmp13) and Esrrg.

-

Normalize expression levels to a housekeeping gene (e.g., Gapdh).[8]

-

Diagram: General Workflow for In Vitro Compound Evaluation

Caption: A generalized workflow for testing the in vitro efficacy of GSK5182.

Conclusion

References

-

J&K Scientific LLC. Boc-cis-1,4-aminocyclohexyl acetic acid | 327156-95-6. [Link]

-

Kim, K., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. BMB Reports, 54(5), 266–271. [Link]

-

Semantic Scholar. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. [Link]

-

Kim, H. R., et al. (2022). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. International Journal of Molecular Sciences, 24(1), 96. [Link]

-

PubMed. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. [Link]

-

ResearchGate. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. [Link]

-

BMB Reports. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. [Link]

-

Kim, J.-H., et al. (2020). GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. International Journal of Molecular Sciences, 21(24), 9726. [Link]

-

Atlantic Research Chemicals. Safety Data Sheet - {4-[(tert-Butoxycarbonyl)amino]cyclohexyl}acetic acid. [Link]

-

Lee, J., et al. (2023). An Inverse Agonist of Estrogen-Related Receptor Gamma, GSK5182, Enhances Na+/I− Symporter Function in Radioiodine-Refractory Papillary Thyroid Cancer Cells. International Journal of Molecular Sciences, 24(3), 2841. [Link]

-

Zaware, N., et al. (2016). Identification of Selective ERRγ Inverse Agonists. Molecules, 21(11), 1563. [Link]

-

ResearchGate. GSK-5182, an inverse agonist of ERR γ , blocks hypertrophic phenotypes in cardiomyocytes. [Link]

-

Kim, H. R., et al. (2022). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. International Journal of Molecular Sciences, 24(1), 96. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK5182 | Estrogen Receptor/ERR | Reactive Oxygen Species | TargetMol [targetmol.com]

- 8. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis [bmbreports.org]

- 13. An Inverse Agonist of Estrogen-Related Receptor Gamma, GSK5182, Enhances Na+/I− Symporter Function in Radioiodine-Refractory Papillary Thyroid Cancer Cells [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating Stereochemistry: A Technical Guide to the Cis and Trans Isomers of 4-Boc-aminocyclohexyl Acetic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the precise control and understanding of molecular stereochemistry are paramount. The three-dimensional arrangement of atoms within a molecule can profoundly influence its pharmacological and pharmacokinetic properties. This technical guide provides a comprehensive exploration of the cis and trans isomers of 4-Boc-aminocyclohexyl acetic acid, a key building block in the synthesis of various pharmaceutical agents. We will delve into the distinct conformational landscapes of these isomers, provide detailed protocols for their synthesis and separation, and offer in-depth guidance on their characterization using advanced analytical techniques. Furthermore, this guide will illuminate the critical role of stereoisomerism in determining the biological activity of molecules derived from this versatile scaffold, offering field-proven insights for researchers in medicinal chemistry and pharmaceutical development.

The Significance of Stereoisomerism: A Case Study in 4-Boc-aminocyclohexyl Acetic Acid

The cyclohexane ring is a prevalent motif in medicinal chemistry, offering a rigid scaffold to orient functional groups in precise three-dimensional space. When substituted at the 1 and 4 positions, as in 4-aminocyclohexyl acetic acid, the substituents can exist in two distinct diastereomeric forms: cis and trans. In the cis isomer, both the amino and acetic acid groups reside on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference in spatial arrangement has profound implications for the molecule's overall shape, polarity, and ability to interact with biological targets such as enzymes and receptors.[1]

The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in peptide synthesis and medicinal chemistry to temporarily mask the reactivity of the amino group.[2] The resulting 4-Boc-aminocyclohexyl acetic acid isomers are crucial intermediates, and the ability to selectively synthesize, separate, and characterize each isomer is a critical skill for any drug development professional. The choice between the cis or trans isomer can dictate the ultimate efficacy and safety profile of a drug candidate.[3][4]

Conformational Landscape: Axial vs. Equatorial Preferences

The stereochemical differences between the cis and trans isomers of 4-Boc-aminocyclohexyl acetic acid are best understood by examining their preferred chair conformations. The cyclohexane ring is not planar but exists predominantly in a low-energy chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

dot

Caption: Chair conformations of trans and cis isomers.

For the trans isomer, the thermodynamically most stable conformation places both the bulky Boc-amino and the acetic acid groups in the more sterically favorable equatorial positions. This diequatorial arrangement minimizes 1,3-diaxial interactions, resulting in a lower energy state.

In contrast, the cis isomer must adopt a conformation where one substituent is axial and the other is equatorial . Due to the larger steric bulk of the Boc-amino group compared to the acetic acid group, the preferred conformation will have the Boc-amino group in the equatorial position and the acetic acid group in the axial position to minimize steric strain. This inherent difference in conformational stability and shape is the fundamental reason for the distinct physical, chemical, and biological properties of the two isomers.

Synthetic Strategies: Achieving Stereocontrol

The selective synthesis of either the cis or trans isomer of 4-Boc-aminocyclohexyl acetic acid is a key challenge. The choice of starting materials and reaction conditions dictates the stereochemical outcome.

Synthesis of trans-4-Boc-aminocyclohexyl Acetic Acid

A common strategy for the stereoselective synthesis of the trans isomer involves the catalytic hydrogenation of a planar aromatic precursor, 4-nitrophenylacetic acid. The hydrogenation of the aromatic ring typically proceeds to give a mixture of cis and trans isomers, with the trans isomer often being the major product under thermodynamic control. Subsequent protection of the amino group with di-tert-butyl dicarbonate (Boc)₂O yields the desired product. A patent describes a process for preparing the ethyl ester of the trans-isomer, which can be adapted for the synthesis of the carboxylic acid.[5]

Experimental Protocol: Synthesis of trans-4-Boc-aminocyclohexyl Acetic Acid

-

Hydrogenation of 4-Nitrophenylacetic Acid:

-

In a high-pressure reactor, dissolve 4-nitrophenylacetic acid in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).

-

Pressurize the reactor with hydrogen gas (e.g., 150 atm) and heat to an elevated temperature (e.g., 130°C).[5]

-

Monitor the reaction progress by techniques such as TLC or LC-MS until the starting material is consumed.

-

After cooling and depressurization, filter off the catalyst. The resulting solution contains a mixture of cis- and trans-4-aminocyclohexyl acetic acid.

-

-

Isomer Separation and Protection:

-

The separation of the cis and trans isomers can be challenging. One patented method involves fractional crystallization of the hydrochloride salts from ethanol, where the trans isomer is less soluble.[6]

-

Alternatively, the crude mixture of amino acids can be directly subjected to the Boc-protection step.

-

Dissolve the mixture of 4-aminocyclohexyl acetic acid isomers in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, such as sodium hydroxide, to deprotonate the amino group.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at a controlled temperature (e.g., 0-10°C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Acidify the reaction mixture and extract the product with an organic solvent like ethyl acetate.

-

The resulting mixture of cis- and trans-4-Boc-aminocyclohexyl acetic acid can then be separated by column chromatography or preparative HPLC.

-

Synthesis of cis-4-Boc-aminocyclohexyl Acetic Acid

The synthesis of the cis isomer often requires a different stereochemical approach. One potential route involves the catalytic hydrogenation of a substituted aromatic precursor under conditions that favor the formation of the cis product. Rhodium-based catalysts, for instance, have been shown to provide high cis-selectivity in the hydrogenation of certain substituted arenes.[7]

Experimental Protocol: Stereoselective Synthesis of cis-4-Boc-aminocyclohexyl Acetic Acid (Conceptual)

-

Preparation of a Suitable Precursor:

-

Start with 4-(Boc-amino)phenylacetic acid. This can be prepared by Boc-protection of 4-aminophenylacetic acid.

-

-

cis-Selective Hydrogenation:

-

Dissolve the 4-(Boc-amino)phenylacetic acid in a suitable solvent.

-

Employ a catalyst known for cis-selectivity in arene hydrogenation, such as a rhodium-based catalyst (e.g., Rh on alumina or a specific Rh-ligand complex).[7]

-

Conduct the hydrogenation under optimized conditions of temperature and pressure to maximize the formation of the cis isomer.

-

-

Purification:

-

After the reaction, remove the catalyst by filtration.

-

Purify the product by column chromatography or recrystallization to isolate the cis-4-Boc-aminocyclohexyl acetic acid.

-

Separation and Purification of Cis and Trans Isomers

When a synthetic route yields a mixture of cis and trans isomers, their efficient separation is crucial. The choice of separation technique depends on the scale of the separation and the physicochemical differences between the isomers.

dot

Caption: Workflow for the separation of cis and trans isomers.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the analytical and preparative separation of the cis and trans isomers. The difference in polarity between the more polar cis isomer (with one axial group) and the less polar trans isomer (diequatorial) allows for their separation.

Table 1: Representative HPLC Method for Isomer Separation

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Elution Order | Typically, the more polar cis isomer will elute before the trans isomer. |

Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular technique for chiral and achiral separations, offering advantages in terms of speed and reduced solvent consumption.[8][9] For the separation of cis and trans isomers, SFC with a chiral stationary phase can be particularly effective.

Table 2: Representative SFC Method for Isomer Separation

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., polysaccharide-based like Chiralpak AD or AS).[9] |

| Mobile Phase | Supercritical CO₂ with a modifier such as methanol or isopropanol.[9] |

| Additives | Acidic or basic additives (e.g., formic acid, diethylamine) may be used to improve peak shape.[10] |

| Detection | UV or Mass Spectrometry (MS) |

Spectroscopic Characterization: The Fingerprints of Isomers

Unambiguous characterization of the cis and trans isomers is achieved through nuclear magnetic resonance (NMR) spectroscopy. The distinct spatial arrangement of the protons and carbons in each isomer leads to characteristic differences in their chemical shifts and coupling constants.

¹H NMR Spectroscopy

The key to distinguishing the cis and trans isomers by ¹H NMR lies in the signals of the protons attached to the carbons bearing the substituents (C1 and C4). The width and multiplicity of these signals are dictated by the coupling constants with neighboring protons.

-

Trans Isomer: In the stable diequatorial conformation, the protons at C1 and C4 are in axial positions. They exhibit large axial-axial (J_ax-ax) couplings (typically 10-13 Hz) with the adjacent axial protons, resulting in broad, complex multiplets.

-

Cis Isomer: In the preferred equatorial-axial conformation, the proton on the carbon with the equatorial substituent will be axial, showing large axial-axial couplings. Conversely, the proton on the carbon with the axial substituent will be equatorial and will exhibit smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings (typically 2-5 Hz), leading to a narrower multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectra also show distinct differences between the two isomers. The chemical shifts of the ring carbons are sensitive to the orientation of the substituents. Carbons bearing axial substituents are typically shielded (shifted to a lower ppm value) compared to those with equatorial substituents due to the gamma-gauche effect.

Table 3: Expected NMR Data for Cis and Trans Isomers

| Isomer | Key ¹H NMR Features | Key ¹³C NMR Features |

| Trans | Broad multiplets for C1-H and C4-H due to large axial-axial couplings. | Carbons C1 and C4 will have chemical shifts indicative of equatorial substituents. |

| Cis | One broad multiplet (axial proton) and one narrower multiplet (equatorial proton) for C1-H and C4-H. | The carbon with the axial substituent will be shielded (lower ppm) compared to the carbon with the equatorial substituent. |

The Impact of Stereochemistry on Biological Activity

The distinct three-dimensional shapes of the cis and trans isomers of 4-Boc-aminocyclohexyl acetic acid directly translate to differences in the biological activity of the molecules they are incorporated into. The precise orientation of the amino and acetic acid functionalities, or the groups they are subsequently converted to, determines how a molecule fits into the binding pocket of a protein.

For example, if the trans isomer presents its functional groups in a diequatorial fashion, it will result in a more extended and linear conformation. In contrast, the cis isomer, with one axial and one equatorial group, will adopt a more bent or kinked geometry. This can lead to one isomer having a much higher binding affinity for a target receptor or enzyme than the other. In some cases, one isomer may be therapeutically active while the other is inactive or even contributes to off-target effects and toxicity. Therefore, the careful selection and synthesis of the correct stereoisomer are critical steps in the design of safe and effective drugs.

Conclusion

The cis and trans isomers of 4-Boc-aminocyclohexyl acetic acid are not merely chemical curiosities but represent a fundamental principle in medicinal chemistry: stereochemistry dictates function. This guide has provided a comprehensive overview of the synthesis, separation, and characterization of these important building blocks. A thorough understanding of their distinct properties and the ability to selectively prepare and analyze each isomer are essential skills for any scientist involved in the intricate process of drug discovery and development. By mastering the principles outlined herein, researchers can more effectively design and synthesize novel therapeutic agents with improved efficacy and safety profiles.

References

- Angewandte Chemie International Edition. (2018). Angew. Chem. Int. Ed. 2018, 57, 10949.

-

LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

-

Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

-

Journal of Chromatography A. (2014). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. [Link]

-

AFMPS. Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. [Link]

-

Cenmed. Boc Cis 1 4 Aminocyclohexyl Acetic Acid (25G). [Link]

-

LCGC International. (2025). New Study Outlines on SFC Technique for Chiral Bioanalysis. [Link]

-

Research Scientific. CIS-[4-(BOC-AMINO)CYCLOHEXYL]ACETIC ACID, >=98.0%. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]

- Google Patents. Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.

-

National Institutes of Health. Coupling of Receptor Conformation and Ligand Orientation Determine Graded Activity. [Link]

-

National Center for Biotechnology Information. Access to Unexplored 3D Chemical Space: cis‐Selective Arene Hydrogenation for the Synthesis of Saturated Cyclic Boronic Acids. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

ResearchGate. Ru-Catalyzed Hydrogenation–Decarbonylation of Amino Acids to Bio-based Primary Amines. [Link]

-

PubMed. Metabolism and biological activity of cis- and trans-phylloquinone in the rat. [Link]

-

ResearchGate. Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. [Link]

-

MDPI. Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]

- Google Patents.

-

Doc Brown's Chemistry. The 13C NMR spectrum of ethanoic acid. [Link]

-

Patsnap Synapse. What is the application of stereochemistry in drug design?. [Link]

-

OMICS International. The Role Of Stereochemistry In Pharmacy. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 4. CN106565510B - The preparation method of trans 4- Amino-cyclohexvls acetic ester derivative - Google Patents [patents.google.com]

- 5. Access to Unexplored 3D Chemical Space: cis‐Selective Arene Hydrogenation for the Synthesis of Saturated Cyclic Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selvita.com [selvita.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Coupling of Receptor Conformation and Ligand Orientation Determine Graded Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate | C15H27NO4 | CID 66626875 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Strategic Incorporation of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid in Solid-Phase Peptide Synthesis

Introduction: Expanding the Peptidomimetic Toolkit with Cyclic β-Amino Acids

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, target selectivity, and bioavailability.[1][2] Among these, β-amino acids are of particular interest as they can induce unique secondary structures and provide resistance to enzymatic degradation.[3][4] This guide provides a detailed technical overview and actionable protocols for the use of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a conformationally constrained cyclic β-amino acid, in solid-phase peptide synthesis (SPPS).

The cis-cyclohexyl scaffold imposes a specific spatial orientation of the side chain and the peptide backbone, which can be instrumental in mimicking or disrupting protein-protein interactions. The tert-Butoxycarbonyl (Boc) protecting group on the amine is a standard choice in orthogonal peptide synthesis strategies, allowing for selective deprotection under acidic conditions.[5][] This document will guide researchers through the nuances of handling this unique building block, from coupling strategies to final cleavage, ensuring its successful integration into novel peptide-based therapeutics.

Physicochemical Properties of the Building Block

A thorough understanding of the building block's properties is crucial for optimizing its use in SPPS.

| Property | Value |

| IUPAC Name | This compound |

| Abbreviation | Boc-cis-ACHA |

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol |

| Appearance | White to off-white solid |

| Amine Protecting Group | tert-Butoxycarbonyl (Boc) |

| Cleavage Condition | Acidic (e.g., Trifluoroacetic Acid) |

Part 1: Core Synthesis Strategy - The Boc/Fmoc Orthogonal Approach

The most common and versatile strategy for incorporating Boc-cis-ACHA is within an Fmoc-based SPPS workflow.[7][8] This orthogonal approach allows for the selective removal of the base-labile Fmoc group from the N-terminus of the growing peptide chain without affecting the acid-labile Boc group on the cis-ACHA side chain. The Boc group is then removed during the final cleavage and global deprotection step.[5][9]

Experimental Workflow Overview

The following diagram illustrates the key stages of incorporating Boc-cis-ACHA into a peptide sequence using an Fmoc-SPPS strategy.

Caption: General workflow for incorporating Boc-cis-ACHA in Fmoc-SPPS.

Part 2: Detailed Protocols and Methodologies

As a Senior Application Scientist, it is understood that the success of a synthesis lies in the details. The following protocols are based on established best practices and have been optimized for the specific characteristics of Boc-cis-ACHA.

Protocol 1: Coupling of Boc-cis-ACHA to the Resin-Bound Peptide

The coupling of a β-amino acid, especially one with a bulky cyclohexyl ring, can be more challenging than standard α-amino acids. Therefore, the choice of coupling reagents and reaction conditions is critical to ensure high coupling efficiency and avoid side reactions.[10] Carbodiimide-based activation is a reliable and cost-effective method.[11][12] We recommend the use of Diisopropylcarbodiimide (DIC) as its urea byproduct is soluble in common SPPS solvents, simplifying the washing steps.[12][13] The addition of an activating agent like Oxyma Pure (Ethyl cyanohydroxyiminoacetate) is highly recommended to enhance coupling efficiency and suppress racemization.[11]